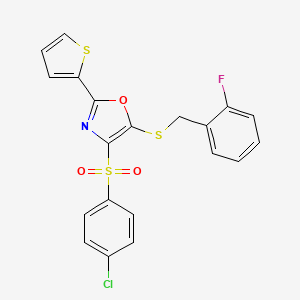
Dihidrocloruro de 1H-Imidazol-2-carboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboximidamide dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-carboximidamide dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H-Imidazole-2-carboximidamide dihydrochloride often involves large-scale synthesis using similar cyclization methods. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with lower oxidation states .
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting antimicrobial effects .
Comparación Con Compuestos Similares
Imidazole: A parent compound with similar structural features but lacking the carboximidamide group.
2-Methylimidazole: A derivative with a methyl group at the 2-position instead of the carboximidamide group.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups at positions 4 and 5.
Uniqueness: 1H-Imidazole-2-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1788054-71-6 |
|---|---|
Fórmula molecular |
C4H7ClN4 |
Peso molecular |
146.58 g/mol |
Nombre IUPAC |
1H-imidazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6)(H,7,8);1H |
Clave InChI |
NMKCJICVNSOLNE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)C(=N)N.Cl.Cl |
SMILES canónico |
C1=CN=C(N1)C(=N)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2406856.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)




![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)
![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)
